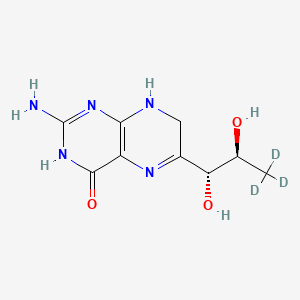![molecular formula C13H13N7 B565151 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215749-04-4](/img/structure/B565151.png)
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 (2-ATQ-d3) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to have a range of biochemical and physiological effects and has been used in a number of laboratory experiments.
科学的研究の応用
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate for the development of a number of synthetic reactions, as a fluorescent probe for the detection of reactive oxygen species, and as a ligand for the preparation of metal complexes. It has also been used to study the structure-activity relationships of imidazoquinoxaline derivatives and as a tool to investigate the mechanisms of action of various drugs.
作用機序
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 has been found to interact with a number of biological targets, including proteins and enzymes. It has been shown to bind to the active sites of enzymes, such as cytochrome P450, and to inhibit the activity of these enzymes. It has also been found to interact with proteins, such as the androgen receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 has been found to have a range of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been found to modulate the activity of the androgen receptor, which is involved in the regulation of male sexual characteristics. Additionally, it has been found to have an anti-inflammatory effect and to be a potent antioxidant.
実験室実験の利点と制限
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several advantages and limitations for laboratory experiments. One of its advantages is its low cost and ease of synthesis, which makes it an attractive option for research. Additionally, it is a highly stable compound, which makes it suitable for long-term storage and use in laboratory experiments. One of its limitations is its low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
Given the potential applications of 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3, there are a number of potential future directions for research. These include further investigation into its mechanism of action, its potential as a drug target, and its potential for use in the development of new drugs. Additionally, further research could be conducted into its potential as a fluorescent probe for the detection of reactive oxygen species and its potential for use in the development of metal complexes. Finally, further research could be conducted into its potential for use in the development of new synthetic reactions.
合成法
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 can be synthesized using a three-step process. The first step involves the reaction of 2-bromo-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline (2-BTQ) with sodium azide in aqueous acetonitrile. This reaction leads to the formation of 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline (2-ATQ). The second step involves the reaction of 2-ATQ with deuterated acetonitrile (CD3CN) to form 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3. The third step involves the purification of the 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 product through a series of chromatographic steps.
特性
IUPAC Name |
2-azido-4,7,8-trimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPOFMRCSNCPT-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2C)C)C)N=C1N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

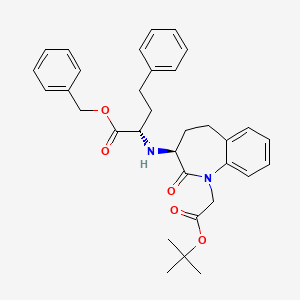
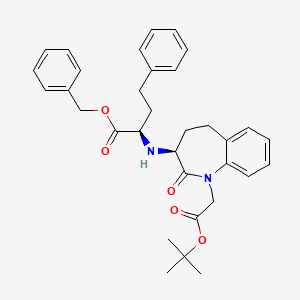

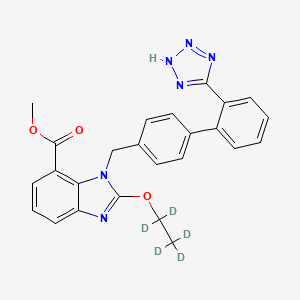



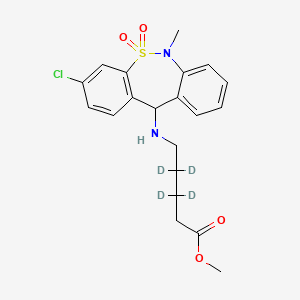

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)

